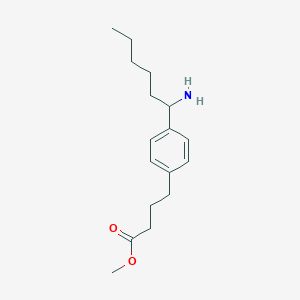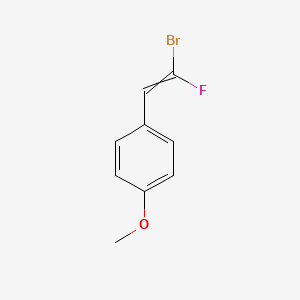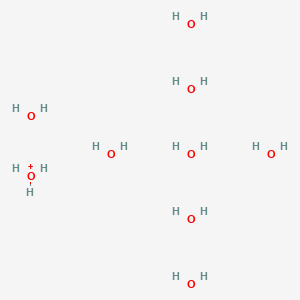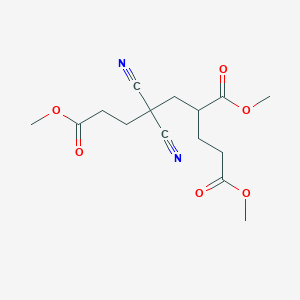
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of germanium in the molecular structure imparts distinctive chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine typically involves the reaction of a suitable germanium precursor with an alkyne and an imine. One possible synthetic route could involve the following steps:
Preparation of the Germanium Precursor: Triethylgermanium chloride can be synthesized by reacting germanium tetrachloride with triethylaluminum.
Formation of the Alkyne: The alkyne moiety can be introduced by reacting the germanium precursor with a propargyl halide under basic conditions.
Imine Formation: The final step involves the condensation of the alkyne-containing germanium compound with benzylamine to form the imine.
Industrial Production Methods
Industrial production methods for organogermanium compounds often involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The germanium atom can participate in substitution reactions, where one of the triethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction may produce a primary amine derivative.
科学的研究の応用
Chemistry
In chemistry, (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can be used as a precursor for the synthesis of more complex organogermanium compounds. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
Organogermanium compounds have been studied for their potential biological activities, including anticancer, antiviral, and immunomodulatory effects. This compound may have similar applications, although specific studies would be required to confirm its efficacy.
Industry
In industry, this compound can be used in the development of advanced materials, such as semiconductors and optoelectronic devices. Its unique properties may also make it suitable for use in catalysis and other chemical processes.
作用機序
The mechanism of action of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations.
類似化合物との比較
Similar Compounds
(1E)-N-Benzyl-3-(trimethylgermyl)prop-2-yn-1-imine: Similar structure with methyl groups instead of ethyl groups.
(1E)-N-Benzyl-3-(triethylsilyl)prop-2-yn-1-imine: Silicon analogue with similar properties.
(1E)-N-Benzyl-3-(triethylstannyl)prop-2-yn-1-imine: Tin analogue with different reactivity.
Uniqueness
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is unique due to the presence of germanium, which imparts specific electronic and steric properties
特性
CAS番号 |
139931-16-1 |
|---|---|
分子式 |
C16H23GeN |
分子量 |
302.0 g/mol |
IUPAC名 |
N-benzyl-3-triethylgermylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23GeN/c1-4-17(5-2,6-3)13-10-14-18-15-16-11-8-7-9-12-16/h7-9,11-12,14H,4-6,15H2,1-3H3 |
InChIキー |
KDDSKIKZVSRQES-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C#CC=NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)








![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

